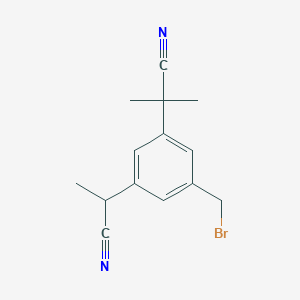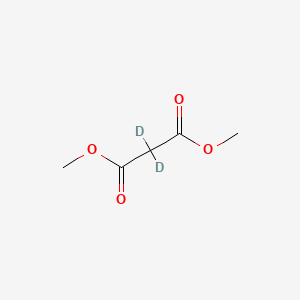
Dimethyl Malonate-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl Malonate-d2, also known as dimethyl propanedioate-d2, is a deuterated derivative of dimethyl malonate. It is a diester of malonic acid where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in organic synthesis and serves as a precursor for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl Malonate-d2 can be synthesized through the esterification of deuterated malonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of dimethyl malonate involves the reaction of cyanoacetic acid with methanol under acidic conditions to form dimethyl malonate. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl Malonate-d2 undergoes various types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form malonic acid and methanol under acidic or basic conditions.
Decarboxylation: Upon heating, dimethyl malonate can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.
Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates the decarboxylation process.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid and methanol.
Decarboxylation: Acetic acid and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Dimethyl Malonate-d2 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl malonate-d2 involves its conversion to the enolate ion under basic conditions. The enolate ion is a nucleophile that can participate in various chemical reactions, such as alkylation and condensation. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reaction intermediates through resonance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Ethyl Acetoacetate: A related compound used in the synthesis of ketones and carboxylic acids.
Uniqueness
Dimethyl Malonate-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing researchers to trace the compound’s pathway in various chemical and biological processes.
Eigenschaften
Molekularformel |
C5H8O4 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
dimethyl 2,2-dideuteriopropanedioate |
InChI |
InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3/i3D2 |
InChI-Schlüssel |
BEPAFCGSDWSTEL-SMZGMGDZSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
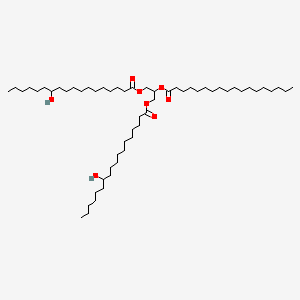
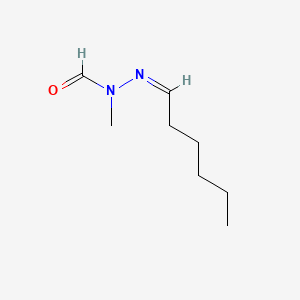

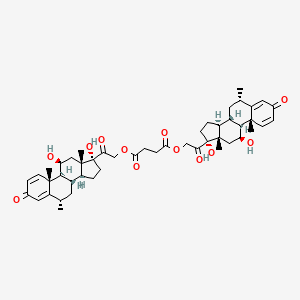
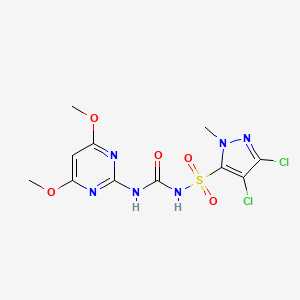
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
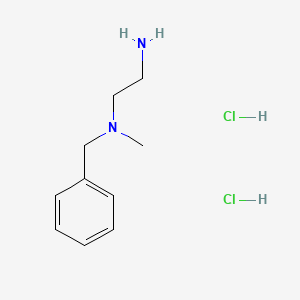
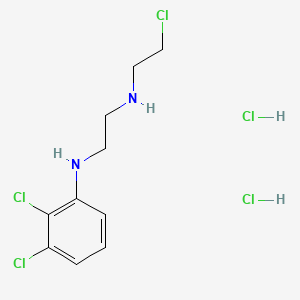
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
